1-[4-(4-methoxyphenoxy)butyl]piperidine
Overview
Description
1-[4-(4-methoxyphenoxy)butyl]piperidine is an organic compound that features a piperidine ring substituted with a butyl chain linked to a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-methoxyphenoxy)butyl]piperidine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyphenol and 1-bromobutane.
Etherification: 4-methoxyphenol is reacted with 1-bromobutane in the presence of a base such as potassium carbonate to form 4-(4-methoxyphenoxy)butane.
Nucleophilic Substitution: The intermediate 4-(4-methoxyphenoxy)butane is then reacted with piperidine under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-methoxyphenoxy)butyl]piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The piperidine ring can be reduced to form a piperidine derivative.
Substitution: The butyl chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: 4-(4-hydroxyphenoxy)butylpiperidine.
Reduction: this compound derivatives with reduced piperidine rings.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-[4-(4-methoxyphenoxy)butyl]piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[4-(4-methoxyphenoxy)butyl]piperidine involves its interaction with specific molecular targets. The methoxyphenoxy group can interact with various receptors or enzymes, potentially modulating their activity. The piperidine ring can also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-[4-(3-methoxyphenoxy)butyl]piperidine: Similar structure but with the methoxy group in a different position.
1-[4,4-bis(4-fluorophenyl)butyl]-4-(4-methoxyphenoxy)piperidine: Contains additional fluorophenyl groups, which can alter its chemical properties and applications.
Uniqueness
1-[4-(4-methoxyphenoxy)butyl]piperidine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-[4-(4-methoxyphenoxy)butyl]piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-18-15-7-9-16(10-8-15)19-14-6-5-13-17-11-3-2-4-12-17/h7-10H,2-6,11-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMQPUSHAXZGPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCN2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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